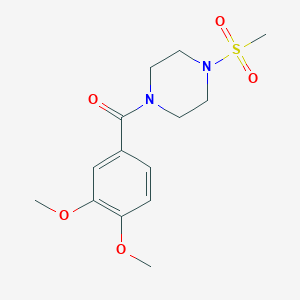
1-(3,4-dimethoxybenzoyl)-4-(methylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethoxybenzoyl)-4-(methylsulfonyl)piperazine is a useful research compound. Its molecular formula is C14H20N2O5S and its molecular weight is 328.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.10929292 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activities
- Piperazine derivatives, including 1,4-disubstituted piperazines, have shown potent antibacterial activities against resistant strains of bacteria like Staphylococcus aureus. These compounds are effective in combating drug-resistant pathogenic bacterial strains, making them significant in the field of antimicrobial research (Shroff, Mishra, Mohanta, Baitharu, & Behera, 2022).
Pharmacological Properties
- Piperazine units are common in many effective drugs on the market. They are involved in a range of pharmacological properties, including use in treatments for Alzheimer's disease, as analgesics similar to morphine, and as calcium channel blockers for chronic inflammatory pain. This diverse range of applications underscores the potential of 1-(3,4-dimethoxybenzoyl)-4-(methylsulfonyl)piperazine in various therapeutic areas (Shroff et al., 2022).
Antidepressant Development
- The molecule has been investigated in the development of novel antidepressants. For example, 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine (Lu AA21004) is a novel antidepressant that has undergone late-stage clinical development for major depressive disorder. The metabolism and pharmacokinetics of such compounds are crucial in the development of effective antidepressant drugs (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).
Anticancer Research
- Piperazine substituents in 1,3-thiazoles have demonstrated significant anticancer activity. These compounds have been effective against a variety of cancers, including lung, kidney, CNS, ovarian, prostate, and breast cancers. The piperazine moiety contributes to the effectiveness of these compounds, highlighting its role in cancer research (Turov, 2020).
Antioxidant Activity
- Piperazine derivatives have also been investigated for their antioxidant properties. Studies have shown that compounds containing the piperazine nucleus, such as those with methylxanthine moiety, exhibit notable antioxidant activities. This is crucial in the development of drugs targeting oxidative stress-related diseases (Andonova, Zheleva-Dimitrova, Georgieva, & Zlatkov, 2014).
Antihypertensive Agents
- The compound has been used in the synthesis of intermediates for antihypertensive drugs like Doxazosin, indicating its potential application in the treatment of hypertension (Ramesh, Reddy, & Reddy, 2006).
Central Nervous System Agents
- Piperazine derivatives have been explored for their potential as central nervous system agents, with compounds like 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] showing promising results in this area (Bauer et al., 1976).
Antimicrobial Activities
- Novel piperazine derivatives have been synthesized and shown to possess antimicrobial activities, further underscoring the compound's significance in the development of new antimicrobial agents (Qi, 2014).
HIV-1 Reverse Transcriptase Inhibition
- Bis(heteroaryl)piperazines, a class of compounds related to the structure , have been identified as non-nucleoside inhibitors of HIV-1 reverse transcriptase, an essential enzyme in the life cycle of HIV (Romero et al., 1994).
Propriétés
IUPAC Name |
(3,4-dimethoxyphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-20-12-5-4-11(10-13(12)21-2)14(17)15-6-8-16(9-7-15)22(3,18)19/h4-5,10H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWLIJLQACRVMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

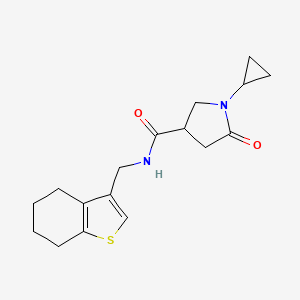

![1-[2-(1-oxa-8-azaspiro[4.6]undec-8-yl)-2-oxoethyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5556023.png)
![(5Z)-5-[4-(methylsulfanyl)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5556034.png)
![(1S,5R)-6-(3-methylbut-2-enyl)-3-(2-methylsulfanylbenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5556040.png)

![1-(cyclopropylsulfonyl)-3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5556052.png)

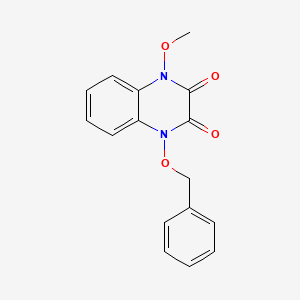
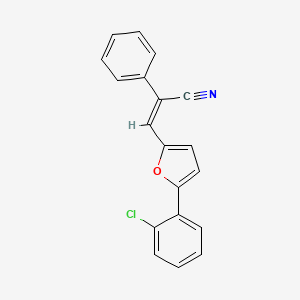
![ethyl [5-(N,N-dimethylalanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5556098.png)
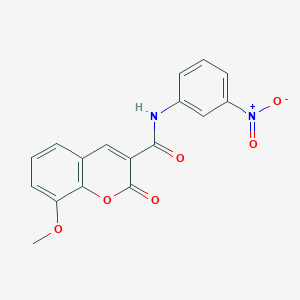
![4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5556110.png)
